

# 5-Decyne: A Comprehensive Technical Overview of Physical Properties and Spectral Data

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## Compound of Interest

Compound Name: **5-Decyne**

Cat. No.: **B157701**

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This in-depth technical guide provides a detailed overview of the core physical properties and spectral data of **5-decyne** (CAS No. 1942-46-7). The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for the cited spectroscopic techniques are also provided.

## Physical Properties

**5-Decyne**, a symmetrical internal alkyne, presents as a colorless liquid at room temperature. Its fundamental physical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>18</sub>	[1][2]
Molecular Weight	138.25 g/mol	[1]
Boiling Point	177-178 °C	
Melting Point	-73 °C	
Density	0.766 g/mL at 25 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.4340	

## Spectral Data

The following sections provide key spectral data for **5-decyne**, crucial for its identification and structural elucidation.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **5-decyne** is relatively simple due to the molecule's symmetry.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
0.91	Triplet	6H	C1-H <sub>3</sub> , C10-H <sub>3</sub>
1.38	Sextet	4H	C2-H <sub>2</sub> , C9-H <sub>2</sub>
1.49	Quintet	4H	C3-H <sub>2</sub> , C8-H <sub>2</sub>
2.12	Triplet	4H	C4-H <sub>2</sub> , C7-H <sub>2</sub>

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **5-decyne** shows five distinct signals, consistent with its symmetrical structure.

Chemical Shift ( $\delta$ ) ppm	Assignment
13.6	C1, C10
18.9	C4, C7
22.1	C2, C9
31.4	C3, C8
80.5	C5, C6

### Infrared (IR) Spectroscopy

The IR spectrum of **5-decyne** is characterized by the absence of a terminal C-H stretch and the presence of a weak C≡C stretch.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2958	Strong	C-H stretch (sp <sup>3</sup> )
2933	Strong	C-H stretch (sp <sup>3</sup> )
2872	Strong	C-H stretch (sp <sup>3</sup> )
2270	Weak	C≡C stretch (internal alkyne)
1466	Medium	C-H bend (CH <sub>2</sub> )
1378	Medium	C-H bend (CH <sub>3</sub> )

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **5-decyne** shows a molecular ion peak and a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
138	15	[M] <sup>+</sup> (Molecular Ion)
109	25	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
95	100	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
81	85	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
67	70	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	60	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	90	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **5-decyne** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

#### Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz for  $^1\text{H}$ ) is used.
- $^1\text{H}$  NMR: A standard single-pulse experiment is performed. Key parameters include a 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlet peaks for each carbon environment. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.

Data Processing: The raw free induction decay (FID) signal is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

## Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **5-decyne**, a thin film is prepared by placing one or two drops of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer's sample holder.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4 \text{ cm}^{-1}$  over a range of  $4000$  to  $400 \text{ cm}^{-1}$ .

**Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in a high vacuum, causing ionization and fragmentation (Electron Ionization - EI).

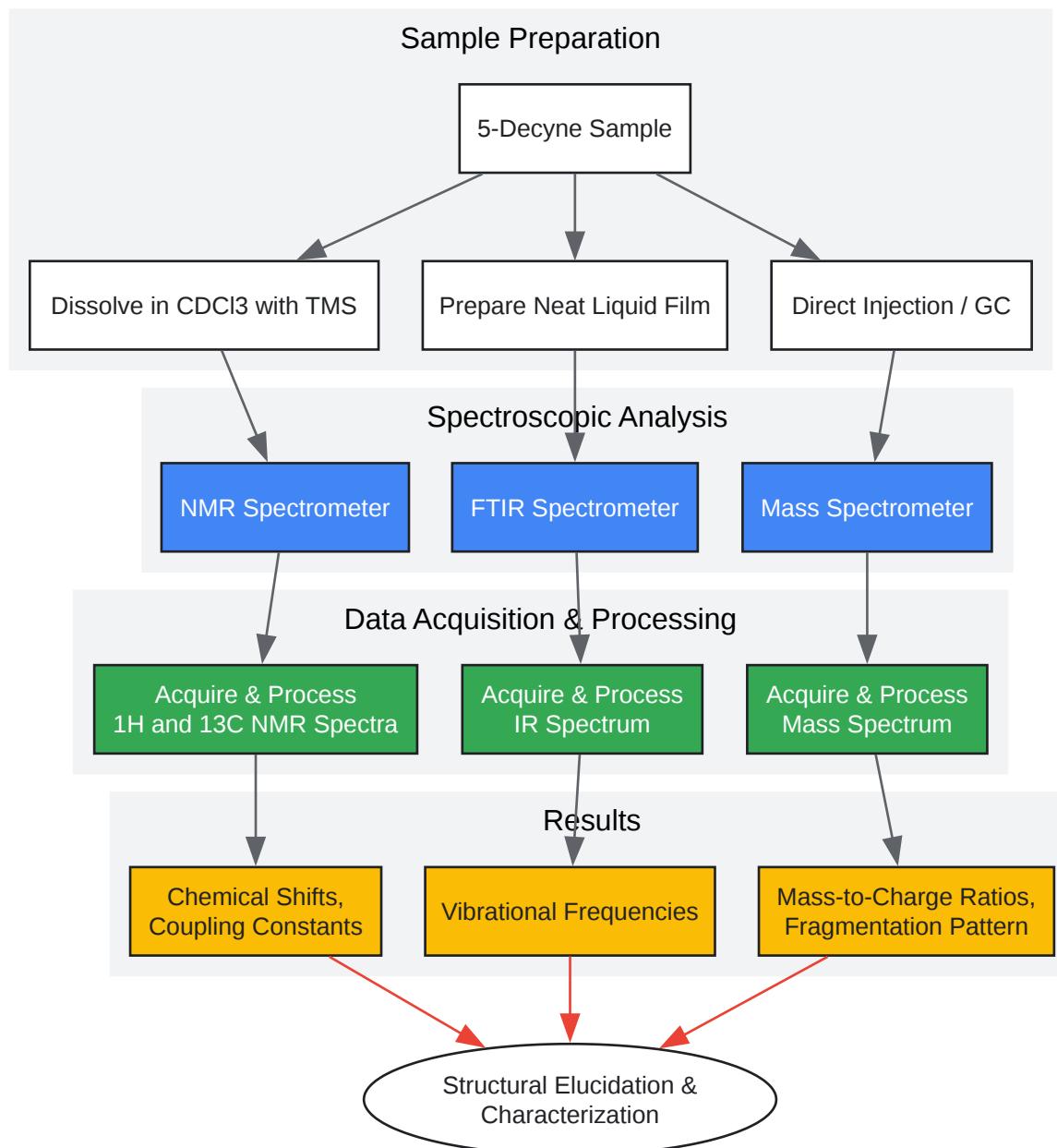
**Instrumentation and Data Acquisition:**

- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is recorded. The mass spectrum is generated by plotting the relative intensity of the ions as a function of their  $m/z$  values.

**Data Processing:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of an organic compound like **5-decyne** using the spectroscopic methods described.



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Caption: General workflow for spectroscopic characterization of **5-decyne**.

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## References

- 1. 5-Decyne [webbook.nist.gov]
- 2. 5-Decyne [webbook.nist.gov]
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